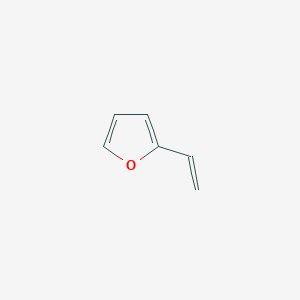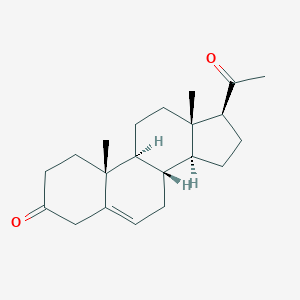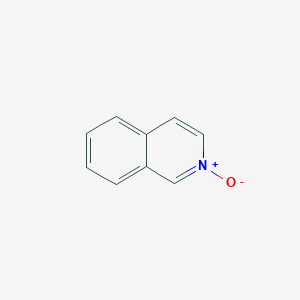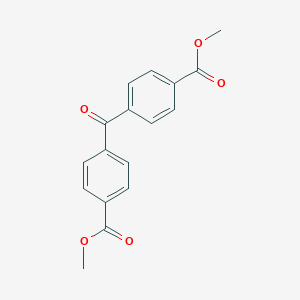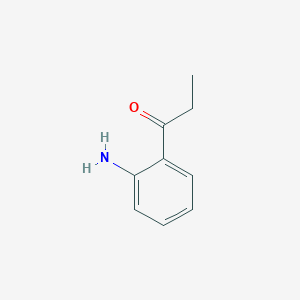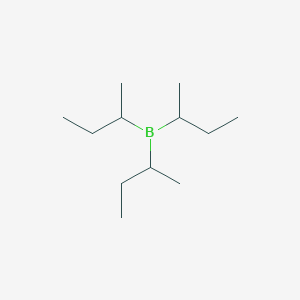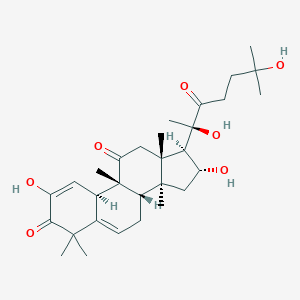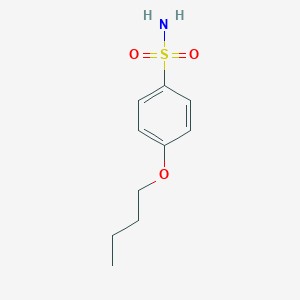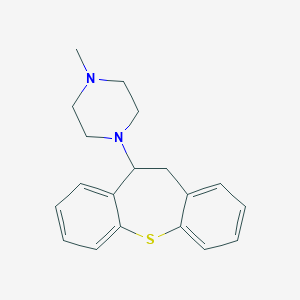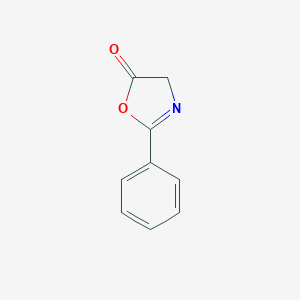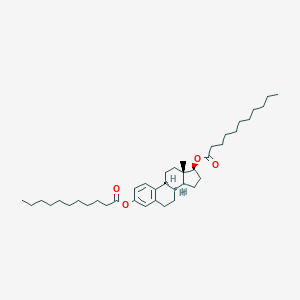
Estradiol diundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol diundecanoate is a synthetic form of estrogen that is commonly used in scientific research. It is a long-acting form of estradiol, which means that it remains active in the body for an extended period. This characteristic makes it a useful tool for studying the effects of estrogen on different physiological processes.
Mecanismo De Acción
Estradiol diundecanoate works by binding to estrogen receptors in the body. Once bound, it activates these receptors, leading to a cascade of downstream effects. These effects include changes in gene expression, protein synthesis, and cell signaling. The net result is an increase in estrogenic activity in the body.
Efectos Bioquímicos Y Fisiológicos
Estradiol diundecanoate has a range of biochemical and physiological effects on the body. It has been shown to increase bone density, reduce the risk of osteoporosis, and improve cognitive function. It also plays a role in regulating the menstrual cycle, maintaining vaginal health, and promoting breast development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using estradiol diundecanoate in lab experiments is its long-acting nature. This characteristic allows researchers to study the effects of estrogen over an extended period, which is particularly useful in longitudinal studies. Another advantage is its high potency, which allows researchers to use smaller doses compared to other estrogen formulations.
One of the limitations of using estradiol diundecanoate is its limited solubility in water. This characteristic makes it difficult to administer in certain experimental settings. It is also important to note that estradiol diundecanoate is not suitable for use in human subjects due to its long-acting nature.
Direcciones Futuras
Future research on estradiol diundecanoate could focus on its potential use in the treatment of various diseases. For example, it could be used to treat osteoporosis, Alzheimer's disease, and breast cancer. Additionally, research could focus on developing new formulations of estradiol diundecanoate that are more soluble in water and easier to administer. Finally, research could explore the potential use of estradiol diundecanoate in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
Estradiol diundecanoate is synthesized by esterification of estradiol with undecanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
Estradiol diundecanoate is commonly used in scientific research to study the effects of estrogen on various physiological processes. It is particularly useful in studying the effects of estrogen on the brain, reproductive system, and bone health. It is also used in the development of new estrogen-based therapies.
Propiedades
Número CAS |
1263-57-6 |
|---|---|
Nombre del producto |
Estradiol diundecanoate |
Fórmula molecular |
C40H64O4 |
Peso molecular |
608.9 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C40H64O4/c1-4-6-8-10-12-14-16-18-20-38(41)43-32-23-25-33-31(30-32)22-24-35-34(33)28-29-40(3)36(35)26-27-37(40)44-39(42)21-19-17-15-13-11-9-7-5-2/h23,25,30,34-37H,4-22,24,26-29H2,1-3H3/t34-,35-,36+,37+,40+/m1/s1 |
Clave InChI |
PWQIMJUJIMPDSQ-OBRFQGJBSA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
SMILES canónico |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Otros números CAS |
1263-57-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



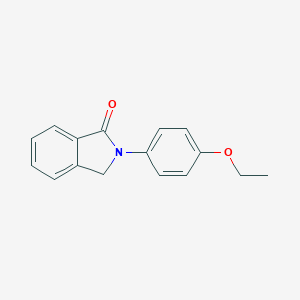
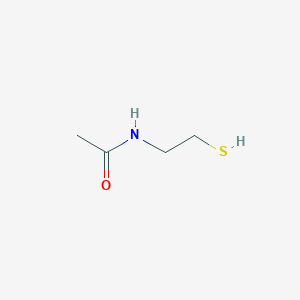
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
